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Compound of Interest

Compound Name: 4-Nitrophthalimide

Cat. No.: B147348

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-
Nitrophthalimide (CsH4N204), a key intermediate in the synthesis of various dyes, pigments,
and pharmaceuticals. This document details the experimental procedures for its synthesis and
single-crystal X-ray diffraction analysis, presents the crystallographic data in a structured
format, and visualizes the experimental workflow and molecular interactions.

Synthesis and Crystallization

4-Nitrophthalimide can be synthesized via the nitration of phthalimide using a mixture of
fuming nitric acid and concentrated sulfuric acid. The crude product is then purified by
recrystallization.

Experimental Protocol: Synthesis of 4-Nitrophthalimide

A detailed synthesis procedure is adapted from established methods. In a 250 ml four-necked
flask, 8.4 ml of fuming nitric acid is cooled to 0-5°C in an ice-water bath. Subsequently, 31.6 mi
of concentrated sulfuric acid is slowly added, maintaining the temperature of the reaction
mixture between 10-15°C. Following this, 20.0 g of phthalimide is added at once, and the
mixture is vigorously stirred for 10 hours at room temperature. The resulting yellow reaction
mixture is then slowly poured into 112.5 g of crushed ice with vigorous stirring, leading to the
precipitation of the product at a temperature below 20°C. The solid is collected by filtration and
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washed with 450 ml of ice water, with vigorous stirring during each wash. The obtained solid is
dried and recrystallized from 38 ml of 95% ethanol to yield 4-Nitrophthalimide.

For single-crystal X-ray analysis, suitable single crystals are typically grown by slow
evaporation of a saturated solution of the purified 4-Nitrophthalimide in an appropriate
solvent, such as ethanol.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional molecular structure of 4-Nitrophthalimide was
accomplished through single-crystal X-ray diffraction. This powerful analytical technique
provides precise information about bond lengths, bond angles, and the overall arrangement of
molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A pale yellow, plate-like single crystal of 4-Nitrophthalimide with dimensions of 0.30 x 0.25 x
0.20 mm was selected for the analysis. The crystallographic data were collected on a Bruker
SMART APEX CCD area-detector diffractometer. The data collection was performed at a
temperature of 298(2) K using graphite-monochromated Mo Ka radiation (A = 0.71073 A). A
total of 4317 reflections were collected, of which 1331 were unique.

The crystal structure was solved by direct methods and refined by full-matrix least-squares on
F2. All non-hydrogen atoms were refined anisotropically. The hydrogen atom attached to the
nitrogen (N2) was located in a difference Fourier map and refined isotropically. The remaining
hydrogen atoms were positioned geometrically and refined using a riding model.

The experimental workflow for the single-crystal X-ray diffraction analysis is illustrated in the
following diagram:
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Experimental Workflow for Crystal Structure Analysis
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Experimental workflow for the crystal structure analysis of 4-Nitrophthalimide.
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Crystallographic Data and Molecular Structure

The crystal structure of 4-Nitrophthalimide has been determined and the data has been
deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number
259038. The crystallographic details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Nitrophthalimide

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b147348?utm_src=pdf-body
https://www.benchchem.com/product/b147348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value
Empirical formula CsHaN20a4
Formula weight 192.13
Temperature 298(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=7.917(3) Ab = 14.156(6) Ac = 7.039(3) A

a = 90°B = 108.99(3)°y = 90°

Volume 746.0(5) A3

z 4

Calculated density 1.709 Mg/m3
Absorption coefficient 0.141 mm—1

F(000) 392

Crystal size 0.30x 0.25 x 0.20 mm

Theta range for data collection

2.27 to 27.50°

Index ranges

-10<=h<=9, -18<=k<=18, -9<=[<=8

Reflections collected

4317

Independent reflections

1331 [R(int) = 0.0413]

Completeness to theta = 27.50°

99.9 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1331/0/128

Goodness-of-fit on F2

1.045

Final R indices [I>2sigma(l)]

R1 =0.0413, wR2 = 0.1066
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R indices (all data)

R1=0.0571, wR2 = 0.1169

Largest diff. peak and hole

0.211 and -0.222 e.A-3

Table 2: Selected Bond Lengths (A) for 4-Nitrophthalimide

Bond Length (A) Bond Length (A)
01-C1 1.213(2) C1-N2 1.386(2)
02-C8 1.213(2) C8-N2 1.388(2)
03-N1 1.221(2) C1-C6 1.480(3)
04-N1 1.226(2) C8-C7 1.482(3)
N1-C4 1.474(2)

Table 3: Selected Bond Angles (°) for 4-Nitrophthalimide
Atoms Angle (°) Atoms Angle (°)
01-C1-N2 124.7(2) C1-N2-C8 112.5(2)
01-C1-C6 127.8(2) 02-C8-N2 124.6(2)
N2-C1-C6 107.5(2) 02-C8-C7 127.8(2)
03-N1-04 123.6(2) N2-C8-C7 107.6(2)
03-N1-C4 118.3(2)
04-N1-C4 118.1(2)

Intermolecular Interactions

The crystal packing of 4-Nitrophthalimide is primarily governed by intermolecular hydrogen

bonds. The imide N-H group acts as a hydrogen-bond donor, while the oxygen atoms of the

nitro and carbonyl groups serve as acceptors. Specifically, the N2-H2A:--O1 hydrogen bond

links the molecules into chains along the c-axis.
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The logical relationship of these intermolecular interactions leading to the crystal packing is
depicted below:

Intermolecular Interactions in 4-Nitrophthalimide Crystal

Molecule A Molecule B
(4-Nitrophthalimide) (4-Nitrophthalimide)

C=0 acceptor

Hydrogen Bond

Formation of Molecular Chains

Crystal Packing

Click to download full resolution via product page

Key intermolecular interactions governing the crystal packing of 4-Nitrophthalimide.

This detailed analysis of the crystal structure of 4-Nitrophthalimide provides valuable insights
for researchers in the fields of medicinal chemistry, materials science, and drug development,

aiding in the understanding of its solid-state properties and its behavior as a synthetic
precursor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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